

# Unveiling the Binding Affinity of SRI-31142: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31142 |           |
| Cat. No.:            | B610991   | Get Quote |

For researchers, scientists, and professionals in drug development, understanding the binding characteristics of novel compounds is paramount. This guide provides a comparative analysis of the binding affinity of **SRI-31142**, a putative allosteric inhibitor of the dopamine transporter (DAT), with other well-established DAT inhibitors.

This publication aims to deliver an objective comparison of **SRI-31142**'s performance against alternative compounds, supported by experimental data. By presenting quantitative data in a clear, tabular format and detailing the experimental methodologies, this guide serves as a valuable resource for assessing the potential of **SRI-31142** in neuroscience research and drug discovery.

# Comparative Binding Affinity at the Dopamine Transporter

The binding affinity of a compound to its target is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for **SRI-31142** and other known dopamine transporter inhibitors.



| Compound                   | Target                     | Ki (nM) | Classification        |
|----------------------------|----------------------------|---------|-----------------------|
| SRI-31142                  | Dopamine Transporter (DAT) | 1.9     | Allosteric Inhibitor  |
| Cocaine                    | Dopamine Transporter (DAT) | ~250    | Competitive Inhibitor |
| GBR-12935                  | Dopamine Transporter (DAT) | ~1-5    | Competitive Inhibitor |
| Vanoxerine (GBR-<br>12909) | Dopamine Transporter (DAT) | ~1      | Competitive Inhibitor |

Note: The Ki values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison is most accurate when data is generated from the same study.

## **Experimental Protocols: Radioligand Binding Assay**

The determination of binding affinity for dopamine transporter inhibitors is typically achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target protein.

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine transporter (DAT).

### Materials:

- Cell Membranes: Preparations from cells stably expressing the human dopamine transporter (hDAT).
- Radioligand: A high-affinity radiolabeled DAT ligand, such as [3H]WIN 35,428 or [3H]GBR-12935.
- Test Compounds: SRI-31142 and other comparator compounds.
- Assay Buffer: A suitable buffer solution (e.g., Tris-HCl) to maintain pH and ionic strength.



- Filtration Apparatus: A multi-well plate harvester and glass fiber filters.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.

#### Procedure:

- Incubation: Cell membranes expressing DAT are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Equilibrium: The incubation is allowed to proceed for a sufficient time to reach binding equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
- Data Analysis: The data are analyzed to determine the concentration of the test compound
  that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then
  calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),
  where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.







Click to download full resolution via product page



 To cite this document: BenchChem. [Unveiling the Binding Affinity of SRI-31142: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610991#cross-validation-of-sri-31142-binding-affinity-results]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com